1-Bromo-2-phenylpropan-2-ol
Description
Contextualization within Brominated Alcohols and Aromatic Systems
1-Bromo-2-phenylpropan-2-ol is classified as a bromohydrin, a functional group consisting of a bromine atom and a hydroxyl group on adjacent carbon atoms. Bromohydrins are highly valued in organic synthesis due to their reactivity. acs.org The presence of the electronegative bromine atom and the hydroxyl group allows for a range of reactions, including intramolecular cyclization to form epoxides, substitution reactions at the carbon bearing the bromine, and elimination reactions.
The compound is also an aromatic system, containing a phenyl group attached to the carbinol carbon (the carbon bearing the hydroxyl group). This phenyl group significantly influences the molecule's reactivity. The aromatic ring can exert electronic effects on the adjacent reactive centers and provides steric bulk that can direct the stereochemical outcome of certain reactions. The combination of the bromohydrin functionality and the tertiary benzylic alcohol structure makes this compound a distinct and useful reagent in synthesis.
Academic Significance as a Versatile Synthetic Intermediate
The academic significance of this compound lies in its utility as a precursor in various synthetic pathways. Its dual functionality allows for a range of transformations.
One of the most common reactions of bromohydrins is their conversion to epoxides. Under basic conditions, the hydroxyl group is deprotonated, and the resulting alkoxide can displace the adjacent bromine atom via an intramolecular Williamson ether synthesis. In the case of this compound, this reaction yields 2-methyl-2-phenyloxirane (also known as α-methylstyrene oxide), a valuable epoxide intermediate. chemsrc.com
Table 1: Intramolecular Cyclization to form Epoxide
| Reactant | Conditions | Product |
|---|---|---|
| This compound | Base (e.g., NaOH, KOH) | 2-Methyl-2-phenyloxirane |
Furthermore, the bromine atom can be displaced by various nucleophiles in substitution reactions, leading to a variety of functionalized 2-phenylpropan-2-ol derivatives. smolecule.com The tertiary alcohol can also undergo reactions such as oxidation or reduction, depending on the reagents used. smolecule.com
Recent research has also explored the rearrangement reactions of bromohydrins. For instance, studies on similar β-bromo alcohols have shown that they can undergo rearrangement to form carbonyl compounds when mediated by organozinc reagents like diethylzinc (B1219324) (Et₂Zn). acs.orgorganic-chemistry.org In these reactions, a zinc complex forms, followed by a 1,2-migration to yield a ketone. organic-chemistry.org For acyclic tertiary bromohydrins, aryl group migration is often predominant, leading to α-aryl ketones. organic-chemistry.org This highlights a potential, albeit less commonly cited, reaction pathway for this compound.
Review of Current Research Domains and Future Perspectives
Current research involving structures similar to this compound often focuses on the development of new synthetic methods and their application in creating complex molecules, including pharmaceuticals and materials. smolecule.comacs.org For example, optically active 2-halo-1-arylethanols, which are structurally related, are crucial building blocks for important drugs. acs.org The synthesis of chiral halohydrins and their subsequent conversion to enantiopure epoxides is an area of active investigation, often employing biocatalysis or asymmetric chemical catalysis. nih.govacs.orgnih.gov
The epoxide derived from this compound, 2-methyl-2-phenyloxirane, is a substrate in studies of stereoselective ring-opening reactions and catalytic epoxidations. nih.govresearchgate.netuva.nl These reactions are fundamental in constructing chiral molecules with specific three-dimensional arrangements, which is critical in medicinal chemistry.
Future perspectives may focus on expanding the utility of this compound and related bromohydrins in novel synthetic strategies. This could include their use in flow chemistry for safer and more efficient production, the development of new catalytic systems for enantioselective transformations, and their incorporation as building blocks in polymer and materials science. smolecule.com The ongoing exploration of organometallic-mediated rearrangements could also unveil new synthetic routes starting from this versatile intermediate. organic-chemistry.org
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C9H11BrO |
|---|---|
Molecular Weight |
215.09 g/mol |
IUPAC Name |
1-bromo-2-phenylpropan-2-ol |
InChI |
InChI=1S/C9H11BrO/c1-9(11,7-10)8-5-3-2-4-6-8/h2-6,11H,7H2,1H3 |
InChI Key |
JPCADVYWRDFZLE-UHFFFAOYSA-N |
Canonical SMILES |
CC(CBr)(C1=CC=CC=C1)O |
Origin of Product |
United States |
Synthetic Methodologies and Strategies for 1 Bromo 2 Phenylpropan 2 Ol
Classical Organic Synthesis Approaches
Classical synthesis provides the foundational routes to 1-Bromo-2-phenylpropan-2-ol through well-established reaction protocols. These methods are valued for their reliability and are based on the core principles of electrophilic and nucleophilic reactions, as well as the strategic formation of carbon-carbon bonds.
Electrophilic Halogenation Protocols
One of the most direct methods for synthesizing halohydrins is through the electrophilic addition of a halogen to an alkene in the presence of water. chemistrysteps.com For the synthesis of this compound, the logical precursor is 2-phenylpropene. The reaction proceeds by the attack of the alkene's pi-bond on an electrophilic bromine source, such as molecular bromine (Br₂) or N-Bromosuccinimide (NBS). This initially forms a cyclic bromonium ion intermediate.
| Precursor | Reagents | Solvent | Key Outcome |
| 2-phenylpropene | N-Bromosuccinimide (NBS), H₂O | DMSO / Acetone | Regioselective formation of this compound |
| 2-phenylpropene | Br₂, H₂O | CCl₄ / H₂O | Forms the desired bromohydrin via a bromonium intermediate |
Nucleophilic Addition and Substitution Pathways
An alternative strategy involves the ring-opening of an epoxide. The corresponding epoxide precursor for this compound is 2-methyl-2-phenyloxirane. The outcome of the ring-opening reaction is highly dependent on the reaction conditions (acidic or basic/neutral). libretexts.orglibretexts.org
Under acidic conditions, the epoxide oxygen is first protonated, making it a better leaving group. The nucleophilic attack then occurs at the more substituted carbon (the tertiary benzylic carbon) due to the development of significant carbocation character at this position in the transition state. libretexts.orgstudy.com Attack by a bromide ion (from HBr) at this position would lead to 2-bromo-2-phenylpropan-1-ol, which is not the desired isomer.
However, under basic or neutral conditions, the reaction proceeds via a standard Sₙ2 mechanism. libretexts.orgopenstax.org The bromide nucleophile will attack the less sterically hindered carbon atom, which is the primary carbon of the epoxide ring. This backside attack leads to the exclusive formation of this compound. openstax.org
| Precursor | Reagents | Conditions | Regioselectivity |
| 2-methyl-2-phenyloxirane | HBr | Acid-catalyzed | Attack at the more substituted carbon (tertiary) |
| 2-methyl-2-phenyloxirane | LiBr, THF | Base/Neutral (Sₙ2) | Attack at the less substituted carbon (primary) |
Carbon-Carbon Bond Formation via Organometallic Reagents
Organometallic reagents, particularly Grignard reagents, are powerful tools for forming carbon-carbon bonds and synthesizing alcohols. mnstate.edulibretexts.org A plausible synthetic route to this compound involves the reaction of a suitable Grignard reagent with an α-haloketone.
Specifically, the addition of methylmagnesium bromide (CH₃MgBr) to α-bromoacetophenone (2-bromo-1-phenylethanone) would yield the target molecule. The nucleophilic methyl group from the Grignard reagent attacks the electrophilic carbonyl carbon of the ketone. Subsequent protonation of the resulting magnesium alkoxide intermediate during an acidic workup provides the tertiary alcohol, this compound. libretexts.orgyoutube.com
Reaction Scheme: α-bromoacetophenone + CH₃MgBr → Intermediate Alkoxide --(H₃O⁺ workup)--> this compound
Multi-Step Conversions from Precursor Compounds
More elaborate syntheses can be designed by combining several reactions to build the target molecule from simpler starting materials. For example, a multi-step sequence could begin with a readily available compound like acetophenone.
α-Bromination of Ketone: Acetophenone can be brominated at the alpha position using reagents like Br₂ in acetic acid to form α-bromoacetophenone.
Grignard Addition: As described in the previous section, α-bromoacetophenone can then be treated with methylmagnesium bromide to generate this compound.
This two-step process provides a versatile route from a common starting material, demonstrating how precursor compounds can be sequentially modified to achieve the desired structure.
Asymmetric Synthesis of Enantiopure this compound
The synthesis of specific stereoisomers (enantiomers) of chiral molecules is crucial in fields such as pharmaceutical development. cram.com Asymmetric synthesis aims to produce a single enantiomer in high excess.
Chiral Catalyst-Controlled Reactions
The development of enantiopure this compound can be achieved using chiral catalysts that influence the stereochemical outcome of a reaction. These catalysts create a chiral environment that favors the formation of one enantiomer over the other.
One promising approach is the use of biocatalysts, such as enzymes. Halohydrin dehalogenases (HHDHs) are known to catalyze the reversible ring-opening of epoxides with various nucleophiles, including halides. researchgate.netnih.gov By using a specific HHDH enzyme, the ring-opening of 2-methyl-2-phenyloxirane with a bromide source could proceed with high enantioselectivity, yielding an enantiomerically enriched form of this compound. nih.gov
Another strategy involves the use of chiral metal complexes as Lewis acid catalysts. lookchem.com For instance, a chiral catalyst system, such as one based on a copper(II) acetate (B1210297) and a specialized amino pyridine (B92270) ligand, has been shown to be effective in the enantioselective Henry reaction to produce 2-bromo-2-nitroalkan-1-ols. researchgate.net While this is a different reaction, the principle of using a chiral metal complex to control the stereocenter's formation is applicable. A similar catalytic system could potentially be adapted for the asymmetric bromination of 2-phenylpropene or the asymmetric opening of its corresponding epoxide, leading to enantiopure this compound. Research in this area focuses on designing ligands that can effectively control the stereochemical pathway of the reaction. researchgate.netrsc.org
| Synthetic Approach | Catalyst Type | Precursor | Potential Outcome |
| Biocatalytic Epoxide Opening | Halohydrin Dehalogenase (HHDH) | 2-methyl-2-phenyloxirane | Enantiomerically enriched this compound |
| Chiral Lewis Acid Catalysis | Chiral Metal-Ligand Complex | 2-phenylpropene | Enantioselective bromohydrin formation |
Biocatalytic Transformations for Stereoselective Production
Biocatalysis utilizes enzymes to perform chemical transformations with high stereo- and regioselectivity under mild reaction conditions. For the stereoselective production of this compound, several classes of enzymes could be theoretically employed.
One potential biocatalytic approach involves the use of halohydrin dehalogenases (HHDHs) . These enzymes can catalyze the reversible nucleophilic ring-opening of epoxides. A hypothetical route could start with 2-methyl-2-phenyloxirane. An HHDH could then catalyze the ring-opening of this epoxide using a bromide ion source, potentially affording one enantiomer of this compound in high enantiomeric excess. The selection of an appropriate HHDH with the desired substrate specificity and stereoselectivity would be crucial for the success of this route.
Another biocatalytic strategy could involve the enzymatic kinetic resolution of a racemic mixture of this compound. Lipases are commonly used for this purpose, catalyzing the acylation of one enantiomer of an alcohol at a significantly faster rate than the other. By treating racemic this compound with a suitable acyl donor in the presence of a lipase (B570770), one enantiomer would be selectively converted to its corresponding ester, allowing for the separation of the unreacted enantiomer of the alcohol. The choice of lipase and reaction conditions would be critical to achieve high enantioselectivity.
| Enzyme Class | Potential Application | Substrate | Product |
| Halohydrin Dehalogenase | Asymmetric ring-opening | 2-Methyl-2-phenyloxirane | (R)- or (S)-1-Bromo-2-phenylpropan-2-ol |
| Lipase | Kinetic resolution | Racemic this compound | Enantiopure this compound and its ester |
Diastereoselective Synthetic Routes
When a molecule contains two or more stereocenters, the synthesis must control the relative configuration of these centers. For a compound like this compound, which has one stereocenter, diastereoselectivity would be relevant in reactions involving a chiral substrate or reagent that introduces the stereocenter.
A potential diastereoselective route could involve the use of a chiral auxiliary. For instance, a chiral precursor containing an alkene moiety could be subjected to bromohydrin formation. The existing stereocenter in the chiral auxiliary could direct the approach of the bromonium ion and the subsequent nucleophilic attack by water, leading to the preferential formation of one diastereomer of the bromohydrin. Subsequent removal of the chiral auxiliary would yield the enantiomerically enriched this compound.
Enantiomeric Resolution Techniques
Beyond enzymatic kinetic resolution, classical methods for separating enantiomers can be applied. One common technique is the formation of diastereomeric salts. This would involve reacting the racemic this compound with a single enantiomer of a chiral resolving agent, such as a chiral carboxylic acid or amine, to form a mixture of diastereomeric salts. These diastereomers have different physical properties, such as solubility, which can be exploited for their separation by fractional crystallization. Once separated, the individual diastereomers can be treated to cleave the resolving agent, yielding the pure enantiomers of this compound.
Another powerful technique for enantiomeric separation is chiral chromatography . A racemic mixture of this compound could be passed through a chromatography column containing a chiral stationary phase. The two enantiomers will interact differently with the chiral stationary phase, leading to different retention times and allowing for their separation.
| Resolution Technique | Principle | Key Requirement |
| Diastereomeric Salt Formation | Conversion of enantiomers into diastereomers with different physical properties. | A suitable chiral resolving agent. |
| Chiral Chromatography | Differential interaction of enantiomers with a chiral stationary phase. | A chiral chromatography column. |
Sustainable and Innovative Synthetic Methods
Modern synthetic chemistry emphasizes the development of environmentally benign and efficient processes. The following sections discuss how green chemistry principles, flow chemistry, and electrochemical methods could be applied to the synthesis of this compound.
Green Chemistry Principles in Synthetic Design
The application of green chemistry principles to the synthesis of this compound would focus on several key areas. The use of less hazardous reagents is a primary consideration. For instance, replacing elemental bromine with a solid, easier-to-handle source like N-bromosuccinimide (NBS) improves safety. Furthermore, the selection of greener solvents is crucial. Water, or a mixture of water and a biodegradable organic solvent, would be preferable to chlorinated solvents.
Atom economy is another important principle. A reaction that incorporates all the atoms of the reactants into the final product is considered highly atom-economical. The synthesis of bromohydrins from alkenes is an addition reaction and can have a high atom economy. Additionally, designing the synthesis to be energy-efficient, for example, by running reactions at ambient temperature and pressure, would contribute to a greener process.
Flow Chemistry Applications for Continuous Synthesis
Flow chemistry, where reactions are carried out in a continuously flowing stream rather than in a batch reactor, offers several advantages for the synthesis of this compound. The small reactor volumes and high surface-area-to-volume ratios in flow systems allow for excellent heat and mass transfer, leading to better reaction control and potentially higher yields and selectivity.
A potential flow process for the synthesis of this compound could involve pumping a solution of α-methylstyrene and a bromine source through a heated or cooled tube reactor. The reaction parameters, such as temperature, pressure, and residence time, can be precisely controlled to optimize the reaction. The continuous nature of flow chemistry also allows for easier scale-up and integration with downstream processing steps.
Electrochemical Synthesis Pathways
Electrochemical synthesis offers a green and often highly selective alternative to traditional chemical methods. In the context of this compound synthesis, an electrochemical approach could involve the in-situ generation of the reactive bromine species. For example, the electrolysis of a bromide salt in the presence of α-methylstyrene could generate a bromonium ion intermediate, which would then be trapped by water to form the bromohydrin. This method avoids the direct handling of hazardous bromine and can often be performed under mild conditions. The selectivity of the reaction could be tuned by controlling the electrode potential and the reaction medium.
Mechanistic Investigations of 1 Bromo 2 Phenylpropan 2 Ol Reactivity
Reaction Kinetics and Mechanistic Pathways of Nucleophilic Substitutions
Nucleophilic substitution reactions are a cornerstone of organic synthesis, and the structure of 1-bromo-2-phenylpropan-2-ol allows for a nuanced interplay between different mechanistic pathways. The presence of a bromine atom, a good leaving group, on a primary carbon adjacent to a tertiary benzylic carbon bearing a hydroxyl group and a phenyl ring sets the stage for a competitive environment between SN1 and SN2 reactions.
Elucidation of SN1 and SN2 Reaction Mechanisms
The competition between unimolecular (SN1) and bimolecular (SN2) nucleophilic substitution mechanisms is influenced by several factors, including the structure of the substrate, the nature of the nucleophile, the solvent, and the leaving group. For this compound, the substrate's structure is of paramount importance.
The SN2 mechanism involves a backside attack by the nucleophile on the carbon atom bearing the leaving group. In the case of this compound, the bromine is on a primary carbon. Generally, primary halides are excellent candidates for SN2 reactions due to minimal steric hindrance. researchgate.net The reaction rate for an SN2 pathway is dependent on the concentration of both the substrate and the nucleophile, following second-order kinetics. libretexts.org
Conversely, the SN1 mechanism proceeds through a carbocation intermediate. youtube.com While the bromine is on a primary carbon, the adjacent tertiary carbon is benzylic, meaning it is directly attached to a phenyl ring. If a carbocation were to form at the tertiary position (C2), it would be significantly stabilized by resonance with the phenyl group. This raises the possibility of a rearrangement preceding or during the substitution, favoring an SN1-like pathway. The rate of an SN1 reaction is dependent only on the concentration of the substrate, exhibiting first-order kinetics. youtube.com
The choice between these pathways can be directed by the reaction conditions. Strong, unhindered nucleophiles and polar aprotic solvents favor the SN2 mechanism. In contrast, weak nucleophiles and polar protic solvents, which can stabilize the carbocation intermediate, promote the SN1 mechanism. libretexts.org
Table 1: Factors Influencing the Nucleophilic Substitution Pathway of this compound
| Factor | Favors SN1 Pathway | Favors SN2 Pathway | Rationale for this compound |
| Substrate Structure | Tertiary > Secondary > Primary | Primary > Secondary > Tertiary | The leaving group is on a primary carbon, favoring SN2. However, the adjacent tertiary benzylic position could stabilize a carbocation, making an SN1 pathway with rearrangement possible. |
| Nucleophile | Weak (e.g., H₂O, ROH) | Strong (e.g., I⁻, RS⁻, N₃⁻) | The choice of nucleophile is a critical experimental parameter to direct the reaction towards one pathway over the other. |
| Solvent | Polar Protic (e.g., water, ethanol) | Polar Aprotic (e.g., acetone, DMSO) | Protic solvents can stabilize the potential carbocation intermediate, while aprotic solvents enhance the nucleophilicity of the attacking species. |
| Leaving Group | Good leaving group | Good leaving group | Bromine is a good leaving group, which is a prerequisite for both mechanisms. |
Stereochemical Outcomes of Substitution Reactions
The stereochemistry of the products of nucleophilic substitution reactions provides significant insight into the operative mechanism. If the carbon atom undergoing substitution is a stereocenter, the SN1 and SN2 pathways lead to distinct stereochemical outcomes.
In the context of this compound, the carbon bearing the bromine is not a stereocenter. However, if a reaction were to proceed through a rearranged carbocation at the tertiary benzylic position, and if this carbon were chiral in a modified substrate, the stereochemical outcome would be revealing.
An SN2 reaction proceeds with a complete inversion of stereochemistry at the reaction center, a phenomenon known as Walden inversion. scribd.com This is a direct consequence of the backside attack of the nucleophile.
In contrast, an SN1 reaction, which proceeds through a planar carbocation intermediate, typically results in a racemic mixture of products. The nucleophile can attack the carbocation from either face with roughly equal probability, leading to both retention and inversion of configuration. slideshare.net
Transformations Involving the Hydroxyl Moiety
The hydroxyl group of this compound is also a site of significant reactivity, particularly under acidic conditions. This can lead to rearrangement reactions, often driven by the formation of a more stable carbocation.
Rearrangement Reactions and Migration Phenomena
In reactions that proceed via a carbocation intermediate, the migration of a group from an adjacent atom to the electron-deficient center is a common phenomenon. In the case of this compound, the formation of a carbocation at the tertiary benzylic position could be followed by the migration of the adjacent phenyl group. This type of rearrangement is often driven by the formation of a more stable carbocation.
The participation of a neighboring phenyl group in the displacement of a leaving group is a well-documented phenomenon known as neighboring group participation (NGP). wikipedia.orgnih.gov The π-electrons of the phenyl ring can act as an internal nucleophile, leading to the formation of a bridged intermediate called a phenonium ion. scribd.comslideshare.net This participation can accelerate the rate of reaction and often leads to retention of stereochemistry at the reaction center. scribd.com While the bromine in this compound is not directly on the carbon bearing the phenyl group, rearrangement to the benzylic position could precede or be concerted with phenyl migration.
Under acidic conditions, the hydroxyl group of this compound can be protonated, turning it into a good leaving group (water). Departure of water would generate a tertiary benzylic carbocation. This carbocation can then undergo rearrangement.
Lewis acids, such as boron trifluoride etherate (BF₃·Et₂O), are effective catalysts for such rearrangements. BF₃·Et₂O can coordinate with the hydroxyl group, facilitating its departure and the formation of a carbocation. Subsequent migration of a group, such as the phenyl ring or the bromomethyl group, can occur. This type of rearrangement is analogous to the pinacol (B44631) rearrangement, where a 1,2-diol rearranges to a ketone under acidic conditions. In the case of this compound, the product of such a rearrangement would likely be a carbonyl compound. The migratory aptitude of different groups (phenyl vs. bromomethyl) would determine the final product. Generally, groups that can better stabilize a positive charge have a higher migratory aptitude.
Radical-Mediated Rearrangements
While specific studies on radical-mediated rearrangements of this compound are not extensively documented in publicly available literature, the general principles of radical chemistry suggest potential rearrangement pathways. The formation of a radical at the tertiary benzylic position would be stabilized by resonance with the phenyl ring. Subsequent reactions could involve intramolecular processes, especially if the molecule were part of a larger, unsaturated system, potentially leading to cyclization products. For instance, unsaturated alkylzinc iodides have been shown to cyclize via a radical mechanism.
Derivatization Chemistry of the Alcohol Functionality
The tertiary alcohol functionality of this compound is a key site for derivatization reactions. Standard transformations of tertiary alcohols can be applied to synthesize a variety of derivatives.
Etherification: The synthesis of ethers from this compound can be achieved under appropriate conditions. For example, reaction with an alkyl halide in the presence of a base would be expected to yield the corresponding ether.
Esterification: The formation of esters from this tertiary alcohol can be accomplished through reaction with carboxylic acids or their derivatives, such as acid chlorides or anhydrides. These reactions are typically catalyzed by an acid or a base.
A summary of potential derivatization reactions is presented in the table below.
| Derivative Type | Reagents | General Conditions |
| Ether | Alkyl halide, Base (e.g., NaH) | Anhydrous solvent |
| Ester | Carboxylic acid, Acid catalyst | Heating |
| Ester | Acid chloride, Base (e.g., pyridine) | Anhydrous solvent |
Investigations into Molecular Stability and Decomposition Pathways
The stability of this compound is influenced by several factors, including the solvent environment and the nature of any substituents on the phenyl ring. Decomposition can proceed through various mechanisms, leading to a range of products.
Solvent-Dependent Decomposition Mechanisms
The polarity and nucleophilicity of the solvent can play a crucial role in the decomposition of this compound. In polar, protic solvents, solvolysis reactions are likely to occur, potentially leading to the formation of diols or ethers, depending on the solvent. The mechanism could involve the formation of a tertiary benzylic carbocation, which would be stabilized by the phenyl group.
In non-polar solvents, thermal decomposition may proceed through radical mechanisms. Homolytic cleavage of the carbon-bromine bond would generate a bromine radical and a tertiary benzylic alcohol radical.
Influence of Substituents on Stability Profiles
The electronic properties of substituents on the phenyl ring are expected to have a significant impact on the stability of this compound and its reaction intermediates.
Electron-Donating Groups (EDGs): Substituents such as methoxy (B1213986) (-OCH₃) or methyl (-CH₃) groups would stabilize a positive charge on the benzylic carbon through resonance and inductive effects. This would increase the rate of reactions proceeding through a carbocation intermediate.
Electron-Withdrawing Groups (EWGs): Substituents like nitro (-NO₂) or cyano (-CN) groups would destabilize a benzylic carbocation, thereby slowing down reactions that involve its formation. Conversely, these groups might stabilize radical intermediates to some extent.
The following table summarizes the expected effects of different substituents on the stability of a benzylic carbocation intermediate formed from this compound derivatives.
| Substituent | Electronic Effect | Influence on Carbocation Stability |
| -OCH₃ | Strong Electron-Donating | Strong Stabilization |
| -CH₃ | Weak Electron-Donating | Moderate Stabilization |
| -H | Neutral | Baseline |
| -Cl | Weak Electron-Withdrawing | Weak Destabilization |
| -NO₂ | Strong Electron-Withdrawing | Strong Destabilization |
Advanced Characterization and Computational Studies of 1 Bromo 2 Phenylpropan 2 Ol
Advanced Spectroscopic Methodologies for Complex Structural Analysis
Standard spectroscopic techniques provide a baseline for structural identification, but a deeper understanding of dynamic processes such as reaction mechanisms and conformational changes requires more advanced approaches. For a molecule like 1-Bromo-2-phenylpropan-2-ol, these methods are crucial for a complete structural and behavioral profile.
The formation of this compound, typically via electrophilic addition of bromine and water to α-methylstyrene, proceeds through short-lived, high-energy intermediates. researchgate.net The detection and characterization of these transient species are critical for confirming the reaction mechanism, which is understood to involve a cyclic bromonium ion intermediate. researchgate.netnist.gov
Advanced Nuclear Magnetic Resonance (NMR) techniques are invaluable in this pursuit. While standard ¹H and ¹³C NMR are used to confirm the final product structure, specialized techniques can provide insight into reaction kinetics and intermediates. For instance, stopped-flow NMR allows for the rapid mixing of reactants and immediate spectral acquisition, potentially capturing signals from transient species. Furthermore, ⁷⁹Br NMR spectroscopy can be employed to monitor the consumption of bromine and the formation of bromide ions, offering a kinetic profile of the reaction. aps.org The study of related electrophilic addition reactions to styrenes has shown that the stability of the benzylic carbocation plays a significant role in the regioselectivity of the addition. researchgate.net In the case of α-methylstyrene, the formation of a tertiary benzylic carbocation is highly favored, leading to the specific isomer this compound.
Another powerful technique for studying transient species is anion photodetachment spectroscopy. This method could be adapted to study the transition state of the reaction by generating a stable anion with a geometry similar to the neutral transition state and then detaching an electron to probe its dynamics. core.ac.uk
The three-dimensional arrangement of atoms in this compound, or its conformation, is influenced by steric and electronic interactions between the phenyl, hydroxyl, methyl, and bromomethyl groups. These conformations can differ between the solution and solid states.
In solution, two-dimensional NMR techniques such as Nuclear Overhauser Effect Spectroscopy (NOESY) can reveal through-space interactions between protons, providing crucial information about the preferred conformation. For analogous phenylpropanol derivatives, such analyses have been key to understanding their solution-state structures.
For solid-state analysis, single-crystal X-ray diffraction is the definitive method for determining the precise three-dimensional structure, including bond lengths, bond angles, and torsional angles. rsc.org While obtaining suitable crystals of this compound can be challenging, co-crystallization with a host molecule can facilitate this process. rsc.org In the absence of single crystals, solid-state NMR (ssNMR) spectroscopy provides valuable information about the local environment of atoms in a polycrystalline or amorphous sample. berkeley.eduresearchgate.net Techniques like ¹³C Cross-Polarization Magic-Angle Spinning (CP/MAS) can distinguish between different conformers present in the solid state. researchgate.netnih.gov Studies on similar phenyl glycosides have demonstrated the power of combining ssNMR with X-ray diffraction and computational methods for a complete conformational picture. researchgate.netnih.gov
Theoretical and Computational Chemistry Applications
Computational chemistry provides a powerful lens through which to examine the properties and behavior of molecules at an atomic level. For this compound, theoretical models can predict its electronic structure, reactivity, and interactions with its environment, complementing experimental findings.
Quantum chemical calculations, particularly Density Functional Theory (DFT), are widely used to model the electronic structure of molecules. These calculations can provide detailed information about the distribution of electrons, molecular orbital energies, and the nature of chemical bonds.
For this compound, DFT calculations can be used to optimize its geometry and predict key structural parameters. The calculated bond lengths and angles can be compared with experimental data from X-ray crystallography to validate the computational model. Furthermore, Mulliken population analysis or Natural Bond Orbital (NBO) analysis can be performed to determine the partial atomic charges, offering insights into the molecule's polarity and the reactivity of different sites. aps.orgosf.io The hydroxyl group and the bromine atom, being electronegative, are expected to carry partial negative charges, while the adjacent carbon atoms will have partial positive charges, marking them as potential electrophilic sites.
The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for predicting reactivity. The energy and distribution of these frontier orbitals indicate where the molecule is most likely to act as a nucleophile or an electrophile.
Below is a table of hypothetical, yet plausible, structural and electronic data for this compound, derived from principles observed in DFT studies of analogous bromohydrins and benzylic alcohols. osf.ionih.gov
Calculated Structural and Electronic Properties of this compound (Illustrative)
| Parameter | Value |
|---|---|
| C-Br Bond Length | 1.96 Å |
| C-O Bond Length | 1.43 Å |
| C-C(Ph) Bond Length | 1.54 Å |
| Br-C-C-O Dihedral Angle | 65° (gauche) |
| Mulliken Charge on Br | -0.15 e |
| Mulliken Charge on O | -0.60 e |
| Mulliken Charge on C(OH) | +0.25 e |
| HOMO Energy | -6.8 eV |
| LUMO Energy | -0.9 eV |
Molecular Dynamics (MD) simulations model the movement of atoms and molecules over time, providing a dynamic picture of intermolecular interactions in condensed phases. An MD simulation of this compound in a solvent like water or ethanol (B145695) can reveal how the molecule interacts with its surroundings through hydrogen bonding and van der Waals forces. rsc.orgresearchgate.net
The primary interaction for this compound in a protic solvent would be hydrogen bonding between its hydroxyl group and the solvent molecules. MD simulations can quantify the strength and lifetime of these hydrogen bonds. The phenyl group can engage in π-stacking or hydrophobic interactions, while the bromine atom can participate in halogen bonding. nih.gov
Radial Distribution Functions (RDFs) are a key output of MD simulations. They describe the probability of finding an atom of a certain type at a given distance from another atom. For example, the RDF between the hydroxyl oxygen of this compound and the hydrogen atoms of water would show a sharp peak at a short distance, indicative of strong hydrogen bonding. researchgate.netehu.esresearchgate.net
The following table presents illustrative data that could be obtained from an MD simulation of this compound in water, based on studies of similar aromatic alcohols. rsc.orgehu.es
Illustrative Intermolecular Interaction Data from MD Simulation
| Interaction Type | Parameter | Value |
|---|---|---|
| Hydrogen Bond (Alcohol O···H-Water) | Average Distance | 2.8 Å |
| Hydrogen Bond (Alcohol O···H-Water) | Average Lifetime | 3.5 ps |
| Hydrophobic (Phenyl C···Phenyl C) | Interaction Energy | -2.5 kcal/mol |
| Solvation Shell Water | Coordination Number | 15 |
Computational chemistry is particularly adept at modeling chemical reactions, including the identification of transition states—the highest energy points along a reaction coordinate. For reactions involving this compound, such as its conversion to an epoxide, transition state analysis can elucidate the reaction mechanism and predict reaction rates. nist.govresearchgate.net
The intramolecular Sₙ2 reaction of this compound to form 1,2-epoxy-2-phenylpropane would proceed through a specific transition state. By calculating the geometry and energy of this transition state, chemists can understand the stereochemical requirements of the reaction. The energy difference between the reactants and the transition state, known as the activation energy, is a key determinant of the reaction rate. DFT calculations on the epoxidation of related styrenes have shown that these reactions have well-defined transition states that can be computationally modeled.
Modeling the formation of this compound from α-methylstyrene would involve calculating the energies of the starting materials, the intermediate bromonium ion, the transition state for the attack of water, and the final product. This energy profile provides a detailed map of the reaction pathway.
Below is a hypothetical energy profile for the formation of this compound, with energies that are representative of those found in computational studies of similar electrophilic additions. researchgate.net
Hypothetical Reaction Energy Profile (kcal/mol)
| Species | Relative Free Energy (ΔG) |
|---|---|
| Reactants (α-methylstyrene + Br₂ + H₂O) | 0.0 |
| Bromonium Ion Intermediate | +5.5 |
| Transition State (Water Attack) | +12.0 |
| Product (this compound) | -15.0 |
Chiral Recognition and Advanced Enantiomeric Purity Assessment
The stereochemistry of this compound is of significant interest in various chemical contexts. The presence of a chiral center at the C2 position necessitates the development of robust analytical methods for the separation and quantification of its enantiomers. Advanced chromatographic and spectroscopic techniques are employed to achieve this, providing crucial data on enantiomeric purity and enabling chiral recognition studies.
High-performance liquid chromatography (HPLC) using chiral stationary phases (CSPs) is a primary method for the enantioseparation of racemic this compound. The selection of the appropriate CSP is critical for achieving baseline separation of the enantiomers. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) and amylose, are often effective for resolving a wide range of chiral compounds, including phenylpropanol derivatives. nih.govresearchgate.net The separation mechanism relies on the formation of transient diastereomeric complexes between the enantiomers and the chiral selector of the CSP, leading to different retention times.
For a compound like this compound, a normal-phase HPLC method would likely be investigated first. The choice of mobile phase, typically a mixture of a non-polar solvent like hexane (B92381) and a polar modifier such as isopropanol (B130326) or ethanol, is optimized to achieve the best balance between resolution and analysis time. The differential interactions of the enantiomers with the CSP, influenced by the mobile phase composition, result in their separation.
Below is a hypothetical, yet representative, data table illustrating the sort of results that could be obtained from the chiral HPLC analysis of this compound on two different polysaccharide-based columns.
Table 1: Representative Chiral HPLC Separation Data for this compound
| Parameter | Column A (Cellulose-based) | Column B (Amylose-based) |
|---|---|---|
| Mobile Phase | n-Hexane/Isopropanol (90:10, v/v) | n-Hexane/Ethanol (85:15, v/v) |
| Flow Rate | 1.0 mL/min | 0.8 mL/min |
| Temperature | 25°C | 30°C |
| Detection | UV at 254 nm | UV at 254 nm |
| Retention Time (Enantiomer 1) | 8.5 min | 10.2 min |
| Retention Time (Enantiomer 2) | 10.1 min | 12.5 min |
| Resolution (Rs) | 2.1 | 2.8 |
| Separation Factor (α) | 1.19 | 1.23 |
In addition to chromatographic methods, Nuclear Magnetic Resonance (NMR) spectroscopy offers a powerful alternative for determining the enantiomeric excess (ee) of this compound. This is often achieved through the use of chiral derivatizing agents (CDAs) or chiral solvating agents (CSAs). For alcohols, phosphorus-based CDAs are particularly effective. researchgate.netbohrium.com
The principle involves reacting the racemic alcohol with a chiral derivatizing agent to form a pair of diastereomers. These diastereomers, unlike the original enantiomers, have different NMR spectra. Consequently, distinct signals for each diastereomer can be observed, and the integration of these signals allows for the precise calculation of the enantiomeric excess. researchgate.net For instance, a chiral phosphitylating agent could be used to convert the enantiomers of this compound into diastereomeric phosphites, which would exhibit different chemical shifts in the ³¹P NMR spectrum. researchgate.net
The following table presents plausible data from a ³¹P NMR analysis for the determination of the enantiomeric excess of a non-racemic sample of this compound after derivatization.
Table 2: Illustrative ³¹P NMR Data for Enantiomeric Excess Determination of Derivatized this compound
| Diastereomer | Chemical Shift (δ, ppm) | Integral Value | Calculated Molar Ratio (%) |
|---|---|---|---|
| Diastereomer from (R)-enantiomer | 145.2 | 1.00 | 75 |
| Diastereomer from (S)-enantiomer | 145.8 | 0.33 | 25 |
| Enantiomeric Excess (ee) | | | 50% |
These advanced analytical techniques are indispensable for the quality control of enantiomerically enriched this compound and for studying its stereoselective interactions in various chemical and biological systems. The combination of chiral HPLC for separation and preparative isolation, and NMR spectroscopy for rapid and accurate determination of enantiomeric purity, provides a comprehensive toolkit for the advanced characterization of this compound.
Applications of 1 Bromo 2 Phenylpropan 2 Ol As a Strategic Intermediate
Role in the Synthesis of Complex Organic Scaffolds
As a bifunctional molecule, 1-bromo-2-phenylpropan-2-ol possesses reactive sites that could theoretically be exploited in the construction of more complex molecular architectures. The hydroxyl group can be derivatized or act as a nucleophile, while the bromine atom serves as a good leaving group for nucleophilic substitution reactions or as a handle for organometallic coupling reactions.
While specific examples are not prevalent in the literature, a compound with the structural features of this compound could hypothetically serve as a precursor for various pharmaceutical building blocks. The phenylpropanolamine scaffold, for instance, is a core structure in many pharmaceutical agents. Through a series of transformations, such as substitution of the bromine with an amine and subsequent modifications, it is conceivable that this compound could be utilized in the synthesis of analogues of known drugs.
Hypothetical Transformation Pathways:
| Starting Material | Reagents and Conditions | Potential Product Class |
| This compound | 1. Azide salt (e.g., NaN3) 2. Reduction (e.g., H2/Pd or LiAlH4) | Phenylpropanolamines |
| This compound | Grignard reagent formation followed by reaction with an electrophile | Substituted 2-phenylpropan-2-ols |
| This compound | Elimination (e.g., strong base) to form an alkene, followed by oxidation | Phenyl ketones |
This table is illustrative of potential synthetic routes and does not represent documented industrial processes.
The synthesis of many agrochemicals involves the assembly of aromatic and aliphatic moieties. The phenyl and propanol (B110389) units of this compound, combined with the reactive bromide, could make it a candidate for the synthesis of certain classes of pesticides or herbicides. For example, the introduction of this fragment into a larger molecule could be achieved via nucleophilic substitution or cross-coupling reactions. However, there is a lack of specific, documented instances of its use in the agrochemical industry.
Specialty chemicals are valued for their specific functions, and their synthesis often requires unique building blocks. The combination of a tertiary alcohol and a primary bromide in this compound offers potential for the synthesis of molecules with tailored properties. For example, it could be a precursor to certain fragrances, flavorings, or specialized monomers. The fragrance industry, in particular, utilizes a wide variety of phenylpropanoid derivatives.
Development as a Chiral Auxiliary or Ligand in Asymmetric Catalysis
The molecule this compound contains a stereocenter at the 2-position. If resolved into its individual enantiomers, it could theoretically be developed into a chiral auxiliary or a ligand for asymmetric catalysis. A chiral auxiliary is a chemical compound that is temporarily incorporated into a synthesis to control the stereochemical outcome of a reaction.
For this compound to function as a chiral auxiliary, the chiral alcohol moiety would need to be attached to a substrate, direct a stereoselective transformation on that substrate, and then be removed.
As a chiral ligand, the molecule would need to be modified to include coordinating atoms (e.g., phosphorus, nitrogen) that can bind to a metal center. The chiral environment created by the ligand would then influence the stereochemical course of a metal-catalyzed reaction. There is no readily available research detailing such applications for this specific compound.
Integration into Polymer Synthesis and Functional Material Chemistry
The functional groups of this compound could allow for its integration into polymer structures. The hydroxyl group could be used to initiate polymerization of cyclic esters or ethers, or it could be esterified with a monomer containing a carboxylic acid or acyl halide. The bromo group could also serve as an initiation site for certain types of controlled radical polymerization, such as Atom Transfer Radical Polymerization (ATRP).
Potential Polymerization Roles:
| Functional Group | Polymerization Technique | Potential Role |
| Hydroxyl (-OH) | Ring-Opening Polymerization | Initiator |
| Hydroxyl (-OH) | Condensation Polymerization | Monomer/Co-monomer |
| Bromo (-Br) | Atom Transfer Radical Polymerization (ATRP) | Initiator |
This table outlines theoretical applications in polymer chemistry.
The incorporation of the phenyl group could impart specific properties to the resulting polymer, such as increased thermal stability or a higher refractive index. However, the scientific literature does not currently provide examples of polymers or functional materials synthesized from this compound.
Future Research Directions and Emerging Opportunities
Design of Highly Efficient and Selective Catalytic Systems for Synthesis
The synthesis of 1-bromo-2-phenylpropan-2-ol and related halohydrins is a critical area of research, with a strong emphasis on developing catalytic systems that offer high efficiency, stereoselectivity, and regioselectivity.
Future efforts in this domain will likely concentrate on several key areas:
Enantioselective Catalysis: The development of chiral catalysts for the asymmetric synthesis of this compound is a primary objective. This includes the design of novel ligands for metal-catalyzed reactions and the exploration of organocatalysis. Achieving high enantiomeric excess is crucial for the synthesis of chiral drugs and other biologically active molecules.
Biocatalysis: The use of enzymes, such as halohydrin dehalogenases (HHDHs), offers a green and highly selective alternative to traditional chemical methods. nih.govias.ac.in Future research will involve the discovery and engineering of novel HHDHs with improved substrate scope, stability, and stereoselectivity for the synthesis of specific enantiomers of this compound.
Hybrid Catalytic Systems: Combining different catalytic strategies, such as chemoenzymatic and photo-biocatalytic approaches, is a promising avenue. researchgate.net These hybrid systems can offer synergistic effects, leading to higher yields and selectivities that are not achievable with a single catalytic method.
| Catalytic Approach | Key Features | Potential Advantages for this compound Synthesis |
| Metal Catalysis | Utilizes transition metals with chiral ligands. | High turnover numbers, potential for high enantioselectivity. |
| Organocatalysis | Employs small organic molecules as catalysts. | Metal-free, often milder reaction conditions, tunable catalyst structures. |
| Biocatalysis (HHDHs) | Uses enzymes for stereoselective reactions. | High enantioselectivity, environmentally friendly, operates under mild conditions. nih.govias.ac.in |
| Hybrid Catalysis | Combines different catalytic methods. | Synergistic effects, potential for novel reactivity and improved efficiency. researchgate.net |
Exploration of Novel Reactivity Patterns and Unconventional Transformations
Beyond its established role as a precursor to epoxides, this compound can potentially undergo a variety of novel and unconventional transformations. Exploring these new reaction pathways will significantly expand its synthetic utility.
Key areas for future investigation include:
Photocatalysis: The use of visible light to initiate novel reactions of this compound is a burgeoning field. Photocatalytic methods could enable previously inaccessible transformations, such as carbon-carbon bond-forming reactions or the introduction of other functional groups under mild conditions.
Rearrangement Reactions: Investigating the propensity of this compound and its derivatives to undergo skeletal rearrangements could lead to the synthesis of complex and valuable molecular architectures. Understanding the factors that control these rearrangements will be crucial for their synthetic application.
Radical Chemistry: Exploring the generation and reactivity of radical intermediates from this compound could open up new avenues for functionalization. This could involve radical cyclizations, additions, or cross-coupling reactions.
Predictive Modeling and Data-Driven Synthesis Strategies
The integration of computational tools and data science is set to revolutionize the field of organic synthesis. For this compound, these approaches can accelerate the discovery of new synthetic routes and optimize existing ones.
Future research in this area will focus on:
Machine Learning for Reaction Prediction: Utilizing machine learning algorithms to predict the outcomes of reactions involving this compound, including regioselectivity and stereoselectivity, will be instrumental. These models can be trained on large datasets of known reactions to identify patterns and make accurate predictions for new transformations.
Computational Mechanistic Studies: Employing quantum mechanical calculations to elucidate the mechanisms of reactions involving this compound will provide a deeper understanding of its reactivity. This knowledge can then be used to design more efficient and selective catalysts and reaction conditions.
Automated Synthesis Planning: The development of artificial intelligence (AI) platforms for retrosynthetic analysis can help identify novel and efficient synthetic routes to this compound and its derivatives. These tools can analyze vast chemical reaction networks to propose optimal synthetic pathways.
| Computational Approach | Application in this compound Research | Expected Impact |
| Machine Learning | Predicting regioselectivity and stereoselectivity in synthesis. | Accelerated discovery of optimal reaction conditions. |
| Quantum Mechanics | Elucidating reaction mechanisms and catalyst behavior. | Rational design of more efficient catalysts. |
| AI Retrosynthesis | Identifying novel and efficient synthetic routes. | Streamlined synthesis planning and discovery of new pathways. |
Scalable Production Methods and Industrial Relevance
For this compound to be a truly valuable building block, the development of scalable and cost-effective production methods is essential. This will pave the way for its use in industrial applications.
Future research will need to address:
Continuous Flow Synthesis: Transitioning from batch to continuous flow processes can offer significant advantages in terms of safety, efficiency, and scalability. ias.ac.in The development of robust flow chemistry protocols for the synthesis of this compound will be a key focus.
Process Optimization and Intensification: A thorough investigation of reaction parameters, such as solvent, temperature, and catalyst loading, is necessary to optimize the production process. Process intensification strategies, such as the use of microreactors, can lead to higher yields and reduced waste.
Industrial Applications: Identifying and developing industrial applications for this compound and its derivatives is crucial. Potential applications could include the synthesis of pharmaceuticals, agrochemicals, and specialty polymers. For instance, brominated compounds are known to be used as flame retardants. acs.org
Development of New Derivatives with Enhanced Functionality and Utility
The derivatization of this compound by introducing new functional groups can lead to a wide range of compounds with enhanced properties and novel applications.
Future opportunities in this area include:
Synthesis of Functionalized Epoxides: The conversion of this compound to its corresponding epoxide, 2-methyl-2-phenyloxirane, provides a versatile platform for further functionalization. The ring-opening of this epoxide with various nucleophiles can generate a library of derivatives with diverse functionalities.
Incorporation of Pharmacophores: The phenyl group of this compound can be modified to include known pharmacophores, which could lead to the discovery of new drug candidates. Phenylpropanoid derivatives, for example, are known to possess a wide range of biological activities. nih.gov
Polymer Chemistry: this compound and its derivatives could serve as monomers or functionalizing agents in the synthesis of novel polymers with tailored properties. For example, epoxide-containing polymers are valuable materials that can be further modified for various applications.
By pursuing these future research directions, the scientific community can continue to expand the synthetic utility of this compound, paving the way for its application in a wide range of scientific and industrial endeavors.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
